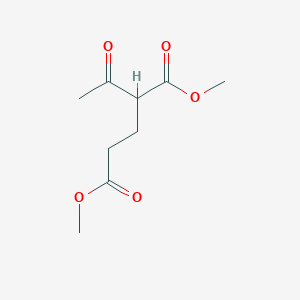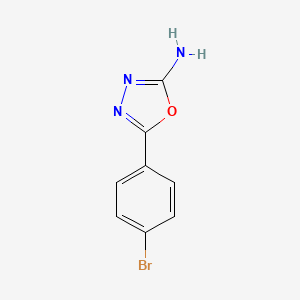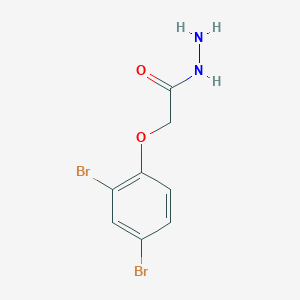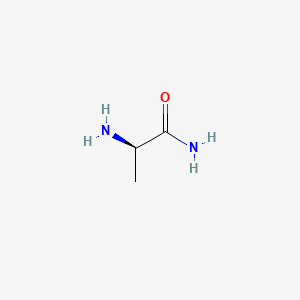
2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine and related compounds involves several steps, including condensation, cyclization, and substitution reactions. For instance, a related compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, was synthesized through a process that explores the stability of its conformers and tautomers, as well as its coordination compounds with metals like cobalt and nickel, highlighting the versatility of benzoxazole derivatives in synthesis and coordination chemistry (Téllez et al., 2013).
Molecular Structure Analysis
Molecular structure analysis through techniques like X-ray diffraction and ab initio calculations reveals detailed insights into the conformation, bonding, and geometric parameters of benzoxazole derivatives. The crystalline structure studies provide evidence of hydrogen bonding and π-stacking interactions, contributing to the understanding of its solid-state properties and reactivity (Li et al., 2012).
Chemical Reactions and Properties
Benzoxazole derivatives undergo various chemical reactions, including with primary amines to form Schiff bases, with Grignard reagents for C-S and C-O bond cleavage, and cyclization reactions to form new heterocyclic compounds. These reactions underscore the reactivity and functionalization potential of the benzoxazole core (Saleh, 1989).
Scientific Research Applications
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : The compound is used in the synthesis of derivatives that have shown promising antimicrobial and antiproliferative activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that some compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .
-
Antinociceptive Activity
- Field : Pharmacology
- Application : The compound is used in the synthesis of derivatives that have shown pronounced antinociceptive activity along with low toxicity .
- Method : The synthesized compounds underwent intramolecular cyclization to give the substituted ethyl 4- (4-chlorophenyl)-2- { [2-oxofuran-3 (2 H )-ylidene]-amino}thiophene-3-carboxylates .
- Results : Evaluation of the biological activity of the synthesized compounds showed that they have pronounced antinociceptive activity along with low toxicity .
Safety And Hazards
This would involve a discussion of any risks associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of areas for future research. This could include potential applications of the compound, or ways in which its synthesis could be improved.
I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPQLUVHHVZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288853 | |
| Record name | 2-(4-Chlorophenyl)-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine | |
CAS RN |
54995-51-6 | |
| Record name | 2-(4-Chlorophenyl)-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54995-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)


![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)
